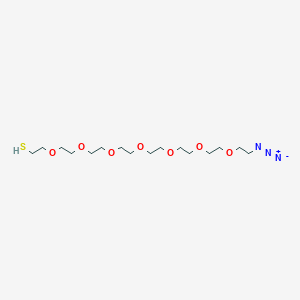
HS-Peg7-CH2CH2N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HS-Peg7-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
HS-Peg7-CH2CH2N3 is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The azide group is introduced via nucleophilic substitution reactions. The synthetic route typically involves the following steps:
- Activation of PEG with a suitable leaving group.
- Nucleophilic substitution with sodium azide to introduce the azide group.
- Purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEG derivatives.
- Large-scale nucleophilic substitution reactions.
- Efficient purification techniques such as chromatography.
- Quality control measures to ensure product consistency and purity .
Chemical Reactions Analysis
Types of Reactions
HS-Peg7-CH2CH2N3 undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazole rings by reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN
Major Products Formed
CuAAC: Produces 1,2,3-triazole derivatives.
SPAAC: Produces similar triazole derivatives but without the need for a metal catalyst
Scientific Research Applications
HS-Peg7-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates bioconjugation and labeling of biomolecules through click chemistry.
Medicine: Plays a role in drug delivery systems and the development of targeted therapies.
Industry: Used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
HS-Peg7-CH2CH2N3 exerts its effects through its azide group, which participates in cycloaddition reactions. In PROTAC synthesis, it acts as a linker connecting two ligands: one targeting a protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
HS-Peg4-CH2CH2N3: A shorter PEG linker with similar click chemistry properties.
HS-Peg12-CH2CH2N3: A longer PEG linker offering greater flexibility in bioconjugation.
HS-Peg7-CH2CH2NH2: Contains an amine group instead of an azide, used for different types of conjugation reactions .
Uniqueness
HS-Peg7-CH2CH2N3 is unique due to its optimal PEG length, providing a balance between flexibility and stability in bioconjugation and PROTAC synthesis. Its azide group enables efficient and versatile click chemistry reactions, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C16H33N3O7S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2 |
InChI Key |
BQRHKQZCJWTUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)

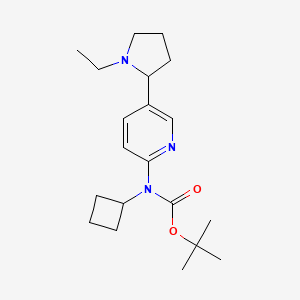
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)

![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)

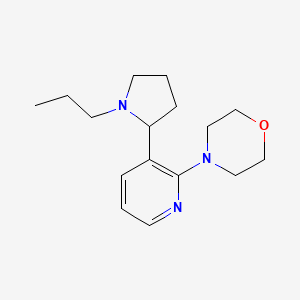
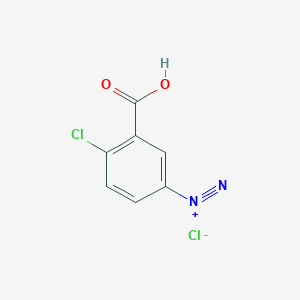
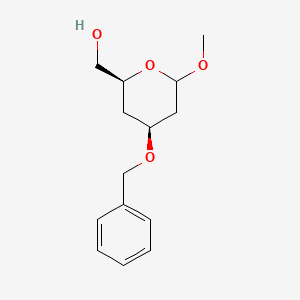
![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
